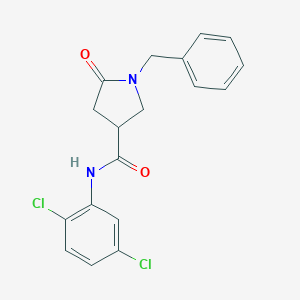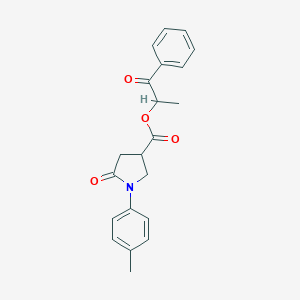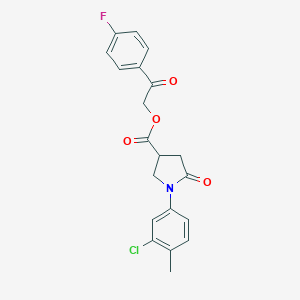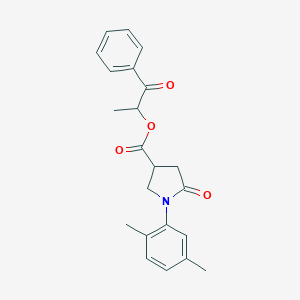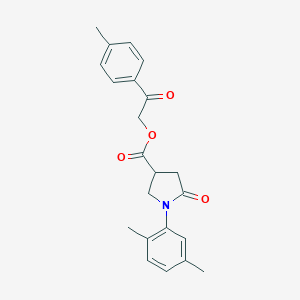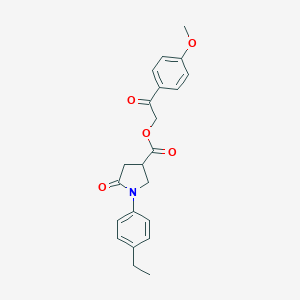
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide, also known as PPMP, is a compound that has shown potential in scientific research applications. PPMP is a small molecule inhibitor of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids. In
Mecanismo De Acción
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide inhibits the activity of glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a critical role in cell signaling and membrane structure. Inhibition of glucosylceramide synthase leads to a decrease in the synthesis of glycosphingolipids, which can have downstream effects on cellular processes such as apoptosis and autophagy.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of glucosylceramide synthase by this compound leads to a decrease in the synthesis of glycosphingolipids, which can affect cell signaling and membrane structure. This compound has also been shown to induce apoptosis and autophagy in cancer cells. In addition, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to the use of this compound in lab experiments. This compound is not specific to glucosylceramide synthase and can inhibit other enzymes involved in lipid metabolism. In addition, this compound can have off-target effects on cellular processes, making it important to use appropriate controls in experiments.
Direcciones Futuras
There are several future directions for the study of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide. One area of research is the development of more specific inhibitors of glucosylceramide synthase. This could lead to the development of more targeted therapies for diseases such as cancer and neurodegenerative disorders. Another area of research is the study of the downstream effects of glycosphingolipid synthesis inhibition. This could lead to a better understanding of the role of glycosphingolipids in cellular processes and disease pathology. Finally, the use of this compound in combination with other therapies could be explored to enhance therapeutic efficacy.
Métodos De Síntesis
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-pyridinemethanol with 2-phenoxypropanoyl chloride. The resulting intermediate is then treated with lithium aluminum hydride to yield this compound. The synthesis of this compound has been optimized to increase yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease. This compound has also been studied for its potential in treating infectious diseases such as malaria and tuberculosis.
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C15H16N2O2/c1-12(19-14-5-3-2-4-6-14)15(18)17-11-13-7-9-16-10-8-13/h2-10,12H,11H2,1H3,(H,17,18) |
Clave InChI |
ATNHDXGDUFLBMB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




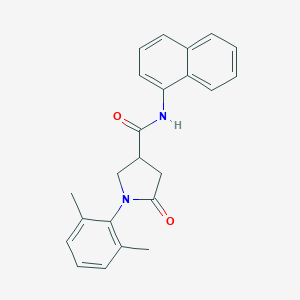
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
